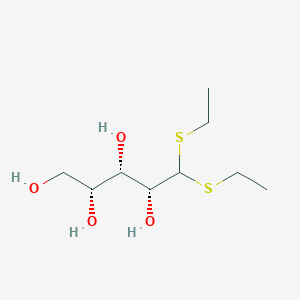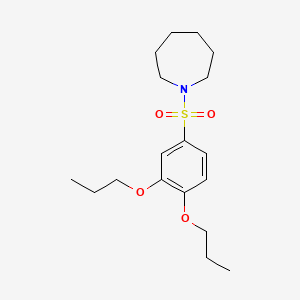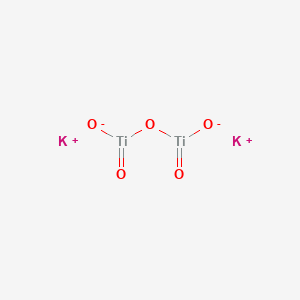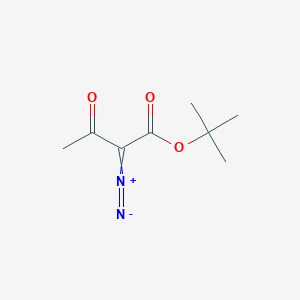
(2R,3S,4R)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol is an organic compound characterized by the presence of multiple hydroxyl groups and ethylsulfanyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable pentane derivative that contains the necessary hydroxyl groups.
Introduction of Ethylsulfanyl Groups: The ethylsulfanyl groups are introduced through a nucleophilic substitution reaction, where an ethylsulfanyl anion reacts with the pentane derivative.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dimethyl sulfoxide or tetrahydrofuran are commonly used. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes:
Batch Reactors: Using large batch reactors to accommodate the increased volume of reactants.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
化学反応の分析
Types of Reactions
(2R,3S,4R)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium ethoxide in ethanol at reflux temperature.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new compounds with different functional groups.
科学的研究の応用
Chemistry
(2R,3S,4R)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol is used as a building block in organic synthesis. Its multiple functional groups allow for the creation of complex molecules through various chemical reactions.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biomolecules. It may serve as a model compound for studying the effects of sulfanyl groups in biological systems.
Medicine
The compound’s unique structure makes it a candidate for drug development. Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where sulfanyl-containing compounds have shown efficacy.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and other advanced materials.
作用機序
The mechanism by which (2R,3S,4R)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl groups can form covalent bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2R,3S,4R)-5-sulfanylpentane-1,2,3,4-tetrol: This compound lacks the ethyl groups but shares the sulfanyl and hydroxyl functionalities.
(2R,3S,4R)-5-(ethylamino)pentane-1,2,3,4-tetrol: This compound contains an ethylamino group instead of ethylsulfanyl groups.
(2R,3S,4R)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol: This compound has an anilino group with additional methyl substitutions.
Uniqueness
(2R,3S,4R)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol is unique due to the presence of two ethylsulfanyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
IUPAC Name |
(2R,3S,4R)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3/t6-,7+,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQLWYVNJTUXNP-GJMOJQLCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(C(C(CO)O)O)O)SCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC([C@@H]([C@H]([C@@H](CO)O)O)O)SCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




